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molecular formula C8H16NO6P B8620478 ethyl N-diethoxyphosphorylcarbonylcarbamate CAS No. 41913-37-5

ethyl N-diethoxyphosphorylcarbonylcarbamate

Cat. No. B8620478
M. Wt: 253.19 g/mol
InChI Key: IDYVYGFSDWTCMO-UHFFFAOYSA-N
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Patent
US04043794

Procedure details

To a solution of 11.0 parts of diethylphosphite in 175 parts of methylene chloride and 4 drops of triethyl amine was added 10.0 parts of ethoxycarbonyl isocyanate. The solution was refluxed for 3 hours. Removing the solvent under reduced pressure left 18.5 parts of colorless oil which partially crystallized. The crystals were washed with cyclohexane to give 7.3 parts of ethyl N-(diethylphosphonocarbonyl)carbamate, m.p. 57°-64°, The proton nmr spectrum was consistent with this structure. (δNH = 10.0 ppm)
[Compound]
Name
11.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4]([O-:8])[O:5][CH2:6][CH3:7])[CH3:2].[CH2:9]([O:11][C:12]([N:14]=[C:15]=[O:16])=[O:13])[CH3:10]>C(N(CC)CC)C.C(Cl)Cl>[CH2:1]([O:3][P:4]([C:15]([NH:14][C:12](=[O:13])[O:11][CH2:9][CH3:10])=[O:16])([O:5][CH2:6][CH3:7])=[O:8])[CH3:2]

Inputs

Step One
Name
11.0
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(OCC)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)N=C=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Removing the solvent under reduced pressure
WAIT
Type
WAIT
Details
left 18.5 parts of colorless oil which
CUSTOM
Type
CUSTOM
Details
partially crystallized
WASH
Type
WASH
Details
The crystals were washed with cyclohexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(=O)(OCC)C(=O)NC(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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